molecular formula C11H18N4O2 B1624075 Hexazinone metabolite B 100 microg/mL in Acetonitrile CAS No. 56611-54-2

Hexazinone metabolite B 100 microg/mL in Acetonitrile

Cat. No.: B1624075
CAS No.: 56611-54-2
M. Wt: 238.29 g/mol
InChI Key: YCIQIUHJVFRTTB-UHFFFAOYSA-N
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Description

Hexazinone metabolite B (CAS 56611-54-2) is a primary degradation product of hexazinone, a triazinone-class herbicide used extensively in agriculture and forestry. The metabolite is commonly prepared as a reference standard at 100 µg/mL in acetonitrile, a solvent chosen for its compatibility with chromatographic techniques like HPLC and LC-MS/MS . Key properties include:

  • Molecular formula: C₁₄H₁₀N₂O₃
  • Molecular weight: 238.2862 g/mol
  • Application: Used in environmental monitoring, residue analysis in food matrices, and method validation for regulatory compliance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexazinone metabolite B 100 microg/mL in Acetonitrile typically involves the condensation of appropriate amines with triazine derivatives. One common method is the reaction of cyclohexylamine, methylamine, and a triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the desired product yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or basic conditions. Potassium permanganate (KMnO4\text{KMnO}_4) in acidic media oxidizes the amine to a nitro compound, while milder oxidizing agents yield imine intermediates.

Reaction TypeReagentConditionsProduct
OxidationKMnO4\text{KMnO}_4Acidic medium2-(Azepan-1-yl)-2-methylpropanal
OxidationO2\text{O}_2Catalytic Cu(I)Nitroso derivative

Reduction Reactions

Although the compound itself is not typically reduced, its imine derivatives (formed via condensation reactions) can be reduced back to secondary amines using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) .

Substitution Reactions

The primary amine participates in nucleophilic substitution with alkyl halides or acyl chlorides:

Alkylation

Reaction with methyl iodide (CH3I\text{CH}_3I) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) yields quaternary ammonium salts:

C10H22N2+CH3IEt3NC11H25N2IEt3NH+\text{C}_{10}\text{H}_{22}\text{N}_2 + \text{CH}_3I \xrightarrow{\text{Et}_3\text{N}} \text{C}_{11}\text{H}_{25}\text{N}_2\text{I}^- \text{Et}_3\text{NH}^+

Acylation

Acetyl chloride (CH3COCl\text{CH}_3COCl) forms an amide derivative:

C10H22N2+CH3COClC12H24N2O+HCl\text{C}_{10}\text{H}_{22}\text{N}_2 + \text{CH}_3COCl \rightarrow \text{C}_{12}\text{H}_{24}\text{N}_2\text{O} + \text{HCl}

4.

Scientific Research Applications

Chemical Properties and Stability

Hexazinone metabolite B is one of several metabolites produced during the degradation of hexazinone. It is characterized by relatively low toxicity compared to its parent compound, with only about 1% of the toxicity of hexazinone itself . The stability of this metabolite in acetonitrile makes it an ideal candidate for analytical studies, particularly in assessing environmental impacts and metabolic pathways.

Environmental Monitoring

Hexazinone metabolite B is frequently analyzed in environmental studies to assess its presence in soil and water systems. A micellar electrokinetic chromatographic method has been developed to separate and quantify hexazinone and its metabolites, including metabolite B, in groundwater samples . This method provides a reliable approach for monitoring contamination levels and understanding the dissipation patterns of hexazinone in various ecosystems.

Toxicological Studies

Metabolite B has been evaluated for its effects on aquatic organisms. Research indicates that while it is less toxic than hexazinone, it still poses potential risks to plant life and aquatic ecosystems. For example, studies have shown that chronic exposure to concentrations exceeding 0.1 mg/L can significantly impact phytoplankton communities . These findings underline the importance of assessing metabolite B's ecological effects when evaluating herbicide applications.

Case Study 1: Dissipation in Forest Ecosystems

Research conducted by Jensen and Kimball (1987) monitored the dissipation of hexazinone and its metabolites in forest ecosystems. They found that while hexazinone has a relatively stable presence in soil, metabolite B was detectable at significant levels post-application. The study highlighted the need for ongoing monitoring to understand the long-term impacts on forest health and biodiversity .

Case Study 2: Impact on Aquatic Life

A comprehensive study assessed the impact of hexazinone metabolites on benthic macroinvertebrates. Results indicated that exposure to metabolite B did not significantly alter community structure but raised concerns about potential sub-lethal effects on sensitive species . This case emphasizes the need for further investigation into the ecological implications of metabolite B.

Table 1: Toxicological Endpoints for Hexazinone and Metabolites

EndpointHexazinone (mg/kg)Metabolite B (mg/kg)
Acute Dietary NOAEL400Not established
Chronic Dietary NOAEL5Not established
Developmental Effects (Rats)YesLimited evidence
Aquatic Toxicity (Chronic)>0.1Significant effects

Table 2: Environmental Persistence of Hexazinone Metabolites

Study ReferenceHalf-Life (Days)Major Metabolites Detected
Jensen & Kimball (1987)VariableA, B, C
Rhodes (1980b)30-60A, D
Feng et al. (1992)>730A, B

Mechanism of Action

The mechanism of action of Hexazinone metabolite B 100 microg/mL in Acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

Hexazinone metabolite B is structurally distinct from other hexazinone metabolites. Below is a comparative analysis of its physicochemical properties against metabolites A, C, D, and E:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solvent Storage
Hexazinone Metabolite B 56611-54-2 C₁₄H₁₀N₂O₃ 238.2862 Acetonitrile DRE-C14200024
Hexazinone Metabolite A 72576-13-7 C₁₄H₁₀N₂O₃ 268.3122 Acetonitrile DRE-C14200020
Hexazinone Metabolite C 72585-88-7 C₁₄H₁₀N₂O₂ 254.2856 Acetonitrile DRE-C14200028
Hexazinone Metabolite D 30243-77-7 C₁₄H₁₀N₂O 225.2444 Acetonitrile DRE-C14200030
Hexazinone Metabolite E 72576-14-8 C₁₄H₁₂N₂O 241.2438 Acetonitrile DRE-C14200034

Key Observations :

  • Metabolites A and B share the same molecular formula (C₁₄H₁₀N₂O₃) but differ in molecular weight, suggesting structural isomerism or functional group variations .
  • Metabolite C has a lower oxygen content, while D and E exhibit reduced molecular complexity, likely influencing their environmental persistence and analytical detectability .

Analytical Method Performance

Chromatographic Separation

  • CE vs. HPLC: A study comparing capillary electrophoresis (CE) and HPLC for hexazinone and metabolite B quantification reported a linear regression of y = 1.100x - 0.057 (R² = 0.91) for metabolite B in CE, indicating slightly lower precision than HPLC (y = 1.007x + 0.219, R² = 0.96 for hexazinone) .
  • LC-MS/MS : Metabolite B elutes at ~7.6 min under gradient conditions (5 mM ammonium formate/acetonitrile), demonstrating distinct retention behavior compared to betrixaban (7.8 min) .

Sensitivity and Reproducibility

  • Intra- and inter-assay reproducibility for metabolite B in groundwater analysis showed relative standard deviations (RSDs) <5% at concentrations as low as 0.5 ppb .
  • Recovery rates from cattle matrices (meat, milk) ranged from 85.6% to 96.0%, comparable to parent hexazinone but higher than metabolites C and D .

Stability and Solvent Compatibility

  • Acetonitrile Stability : Metabolite B in acetonitrile exhibits long-term stability at -20°C, similar to metabolites A and D .
  • Alternative Solvents: Hexazinone itself is also available in toluene and methanol, but acetonitrile is preferred for metabolite standards due to its low UV absorbance and compatibility with mass spectrometry .

Biological Activity

Hexazinone is a widely used herbicide known for its effectiveness in controlling a variety of weeds. Its metabolites, particularly metabolite B, have garnered attention due to their potential biological activity and environmental impact. This article focuses on the biological activity of hexazinone metabolite B at a concentration of 100 µg/mL in acetonitrile, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Hexazinone metabolite B, chemically identified as 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1,3H)-dione , is a product of hexazinone degradation. Its structural modifications compared to the parent compound influence its biological interactions and toxicity.

Toxicological Effects

Research indicates that hexazinone and its metabolites can significantly impact various biological systems:

  • Aquatic Organisms : Studies have shown that hexazinone can affect photosynthesis in aquatic plants. For instance, Solomon et al. (1988) reported significant inhibition of photosynthetic activity at concentrations as low as 0.02–0.2 mg/L, with recovery observed within 100 days post-treatment . Additionally, juvenile Pacific salmonids exhibited toxicity when exposed to concentrations exceeding 236 mg/L for extended periods .
  • Amphibians : In studies involving frog embryos and tadpoles, no adverse effects were noted at concentrations up to 100 mg/L over an 8-day exposure period . This suggests a level of resilience among amphibians to short-term hexazinone exposure.
  • Microalgae : Hexazinone metabolite B has been shown to inhibit growth in microalgae at concentrations correlating with those affecting photosynthetic rates . The specific IC50 values for various algae species indicate varying sensitivity levels, which is critical for assessing ecological risks.

Human Health Implications

Hexazinone's metabolites also raise concerns regarding human health. The U.S. Environmental Protection Agency (EPA) has documented liver toxicity and body weight decrements in chronic studies involving rats . Although the direct effects of metabolite B on human health are less documented, its structural similarities to hexazinone suggest potential risks.

The biological activity of hexazinone metabolite B can be attributed to several mechanisms:

  • Photosynthetic Inhibition : As noted earlier, hexazinone disrupts photosynthesis by interfering with chlorophyll synthesis and function. This inhibition can lead to reduced biomass in aquatic ecosystems.
  • Endocrine Disruption : Some studies suggest that triazine herbicides may act as endocrine disruptors, affecting reproductive and developmental processes in various organisms .

Table 1: Toxicity Data of Hexazinone Metabolite B

OrganismConcentration (mg/L)Effect ObservedReference
Juvenile Salmon>236Significant mortality over 96 hoursJensen & Kimball (1987)
Frog Embryos100No observable effects over 8 daysBerrill et al. (1994)
Microalgae0.02 - 0.2Inhibition of photosynthesisSolomon et al. (1988)

Case Studies

  • Forest Ecosystems : A study on the dissipation of hexazinone in forest ecosystems found that metabolite B was present in significant quantities following herbicide application. The study highlighted the importance of understanding the fate of such metabolites in terrestrial environments .
  • Agricultural Impact : Research examining the effects of bovine manure on hexazinone degradation indicated that metabolite B was formed more readily in amended soils compared to unamended soils, suggesting that agricultural practices can influence herbicide metabolism and persistence .

Q & A

Basic Questions

Q. How should Hexazinone metabolite B solutions be stored to ensure stability during experimental workflows?

  • Methodological Guidance : Store the solution at 2–8°C in a tightly sealed container to prevent solvent evaporation and degradation. Stability is guaranteed for 24 months under these conditions, with concentration variations ≤±5% . Avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and mix thoroughly by inversion or sonication to ensure homogeneity .

Q. What pre-analytical steps are critical for sample preparation when using this reference material?

  • Methodological Guidance : Prior to analysis, verify solvent compatibility with your analytical platform (e.g., acetonitrile’s UV cutoff at 190 nm may interfere with LC/UV detection). For trace-level quantification, evaporate the solvent under nitrogen and reconstitute in a compatible mobile phase. Use gravimetric dilution protocols to prepare working standards, ensuring traceability to certified values (±1.45 µg/mL uncertainty) .

Q. How is the certified concentration of Hexazinone metabolite B validated experimentally?

  • Methodological Guidance : The certified value (100.09 ± 1.45 µg/mL) is established via gravimetric preparation and cross-validated using GC/MS and HPLC with diode-array detection (DAD). Calibrate instruments with traceable reference standards and include a blank acetonitrile control to account for matrix effects .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve Hexazinone metabolite B from co-eluting metabolites in environmental samples?

  • Methodological Guidance : Use a Chromolith® RP-18e column (4.6 × 100 mm, 2 µm) with a gradient elution of water (A) and acetonitrile (B) at 2.0 mL/min. Start with 20% B, increase to 80% B over 10 minutes, and hold for 5 minutes. Set the column temperature to 20°C and injection volume to 10 µL. Validate resolution using spiked samples and compare retention times against certified metabolite standards (e.g., metabolite A, CAS 72576-13-7) .

Q. How should discrepancies between GC/MS and HPLC results for Hexazinone metabolite B quantification be addressed?

  • Methodological Guidance : Cross-validate using isotopic internal standards (e.g., Hexazinone D6) to correct for ion suppression in GC/MS or mobile-phase interference in HPLC. Perform spike-recovery experiments in the sample matrix (e.g., soil extracts) to identify technique-specific biases. Statistical tools like Bland-Altman analysis can quantify inter-method variability .

Q. What structural elucidation techniques confirm the identity of Hexazinone metabolite B in novel matrices?

  • Methodological Guidance : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR). For HRMS, use ESI+ mode to observe the [M+H]+ ion at m/z 239.29 (calculated for C₁₁H₁₈N₄O₂). For NMR, compare ¹H/¹³C spectra against reference data (δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxylated carbons). Synthesize and analyze derivative compounds (e.g., acetylated forms) to resolve ambiguous peaks .

Properties

IUPAC Name

3-cyclohexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-12-9-13-10(16)15(11(17)14(9)2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQIUHJVFRTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C(=O)N1C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037620
Record name Hexazinone (Metab B)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56611-54-2
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056611542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexazinone (Metab B)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Hexazinone metabolite B 100 microg/mL in Acetonitrile
Hexazinone metabolite B 100 microg/mL in Acetonitrile
Hexazinone metabolite B 100 microg/mL in Acetonitrile
Hexazinone metabolite B 100 microg/mL in Acetonitrile
Hexazinone metabolite B 100 microg/mL in Acetonitrile
Hexazinone metabolite B 100 microg/mL in Acetonitrile

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